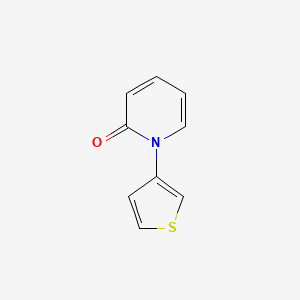![molecular formula C25H24N2O3 B14343621 8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) CAS No. 101021-62-9](/img/structure/B14343621.png)
8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) is a complex organic compound featuring an oxetane ring and quinoline moieties The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom, while the quinoline moieties are aromatic nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) typically involves the formation of the oxetane ring followed by the attachment of the quinoline moieties. One common method for synthesizing oxetane rings is through the reaction of epoxides with trimethyloxosulfonium ylide . This reaction proceeds via an SN2 transition structure and requires moderate heating.
For the attachment of quinoline moieties, a common approach involves the use of nucleophilic substitution reactions where the oxetane ring is functionalized with leaving groups that can be displaced by quinoline derivatives under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yields and purity. Techniques such as continuous flow chemistry could be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: m-CPBA, moderate heating.
Reduction: LiAlH4, room temperature.
Substitution: Sodium hydride (NaH), dimethyl sulfoxide (DMSO), moderate heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA would yield epoxides, while reduction with LiAlH4 would yield alcohols or amines depending on the functional groups present.
Aplicaciones Científicas De Investigación
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) involves its interaction with molecular targets through its oxetane and quinoline moieties. The oxetane ring can participate in ring-opening reactions, while the quinoline moieties can engage in π-π stacking interactions and hydrogen bonding with biological targets . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Oxetane: A simpler compound with a four-membered ring containing one oxygen atom.
Quinoline: An aromatic nitrogen-containing heterocycle.
3,3-Bis(chloromethyl)oxetane: An oxetane derivative with chloromethyl groups.
Uniqueness
8,8’-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline) is unique due to the combination of the oxetane ring and quinoline moieties. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
101021-62-9 |
|---|---|
Fórmula molecular |
C25H24N2O3 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
2-methyl-8-[[3-[(2-methylquinolin-8-yl)oxymethyl]oxetan-3-yl]methoxy]quinoline |
InChI |
InChI=1S/C25H24N2O3/c1-17-9-11-19-5-3-7-21(23(19)26-17)29-15-25(13-28-14-25)16-30-22-8-4-6-20-12-10-18(2)27-24(20)22/h3-12H,13-16H2,1-2H3 |
Clave InChI |
GWCCVPBNCZAVCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC=C2OCC3(COC3)COC4=CC=CC5=C4N=C(C=C5)C)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


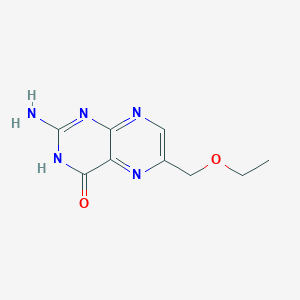
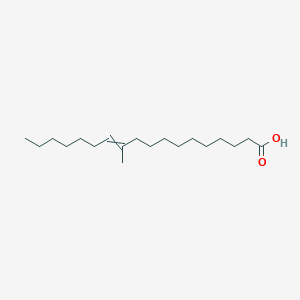


![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
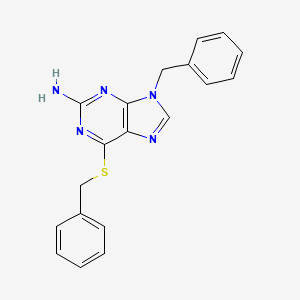
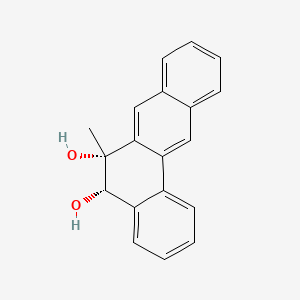
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![{[2-(Bromomethyl)phenyl]methyl}(trimethyl)silane](/img/structure/B14343584.png)
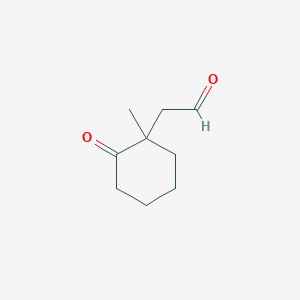

![3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane](/img/structure/B14343603.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-phenylpropanamide](/img/structure/B14343608.png)
